![molecular formula C9H8BrClO2 B1430494 Ethyl 3-bromo-2-chlorobenzoate CAS No. 1261791-50-7](/img/structure/B1430494.png)
Ethyl 3-bromo-2-chlorobenzoate
Overview
Description
Ethyl 3-bromo-2-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-2-chlorobenzoate consists of a benzoate core substituted with bromine and chlorine atoms . It contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .
Physical And Chemical Properties Analysis
Ethyl 3-bromo-2-chlorobenzoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, etc., are not provided in the available resources.
Safety and Hazards
Ethyl 3-bromo-2-chlorobenzoate is classified as harmful if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions at the benzylic position . In such reactions, a nucleophile would attack the carbon atom at the benzylic position, leading to the displacement of the bromine or chlorine atom .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it could potentially interfere with biochemical pathways involving similar reactions .
Pharmacokinetics
Like other similar organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
Based on its potential to undergo nucleophilic substitution reactions, it could potentially lead to the formation of new compounds within the cell, which could have various effects .
Action Environment
The action, efficacy, and stability of Ethyl 3-bromo-2-chlorobenzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which in turn could influence its reactivity. Similarly, the presence of other compounds could also affect its stability and reactivity .
properties
IUPAC Name |
ethyl 3-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSBPVGYUMGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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